5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde is an aromatic aldehyde containing a furan ring substituted at the 5-position with a 3-(trifluoromethyl)phenyl group. This compound serves as a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential biological activities. []
5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde is an organic compound notable for its unique structural features, including a trifluoromethyl group attached to a phenyl ring that is further connected to a furan ring. This compound is classified under the category of aldehydes, specifically as a substituted furaldehyde. Its molecular formula is and it has a molecular weight of approximately 256.18 g/mol .
The synthesis of 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde typically involves the reaction of 5-bromo-2-furaldehyde with 3-trifluoromethylphenylboronic acid through a palladium-catalyzed coupling reaction. This method allows for the introduction of the trifluoromethyl group onto the furan ring effectively.
5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde features a furan ring with an aldehyde functional group at position 2 and a trifluoromethyl-substituted phenyl group at position 5. The trifluoromethyl group significantly influences the compound's electronic properties and reactivity.
5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde can undergo several chemical reactions:
The mechanism of action for 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde primarily revolves around its reactivity due to the presence of both the aldehyde and trifluoromethyl groups. The electron-withdrawing nature of the trifluoromethyl group enhances electrophilicity at the aldehyde carbon, making it susceptible to nucleophilic attacks, which can lead to various downstream reactions in synthetic pathways.
5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde serves several important roles in scientific research:
The systematic IUPAC name for this compound is 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde [1] [3]. This name precisely defines its structure:
Systematic Classification:
The canonical SMILES string C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=O encodes the connectivity: phenyl ring (C1) linked to trifluoromethyl group and furancarbaldehyde (C2) [1]. The molecular formula is C₁₂H₇F₃O₂, with a molar mass of 240.18 g/mol [1] [3] [7].
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 52130-30-0 |
| Molecular Formula | C₁₂H₇F₃O₂ |
| Molecular Weight | 240.18 g/mol |
| Other Identifiers | ZINC00124983, MFCD00274241, AC1Q6QFA |
Computational studies (DFT/B3LYP/6-311G++(d,p)) reveal a near-planar conformation between the furan and phenyl rings, with a dihedral angle of 5–10° [4] [8]. This minimizes steric strain and maximizes π-conjugation. Key geometric parameters include:
The trifluoromethyl group adopts a staggered conformation relative to the phenyl ring to minimize electronic repulsion. The aldehyde group rotates freely but prefers an s-trans orientation relative to the furan’s oxygen [10].
Dominant vibrational modes include:
NMR Spectroscopy
Table 2: Key Spectroscopic Signals
| Technique | Signal Position | Assignment |
|---|---|---|
| FT-IR | 1,667 cm⁻¹ | C=O stretch |
| ¹H NMR | 9.60 ppm | Aldehyde proton |
| ¹³C NMR | 178.5 ppm | Aldehyde carbon |
| MS | 240.040 (M⁺) | Molecular ion |
Density Functional Theory (DFT/B3LYP/6-311G++(d,p)) provides electronic insights [4] [5] [8]:
Frontier Molecular Orbitals
Molecular Electrostatic Potential (MEP)
Natural Bond Orbital (NBO) Analysis
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 91698-30-5
CAS No.: 68609-92-7
CAS No.: